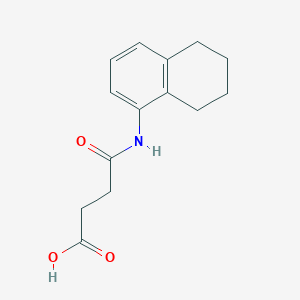

![molecular formula C20H20N2O3S B270586 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator, which means that it can selectively bind to calcium ions and remove them from solution. This property has made BAPTA-AM a valuable tool in many areas of research, including neuroscience, cell biology, and biochemistry.

Wirkmechanismus

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid acts by selectively binding to calcium ions and removing them from solution. When 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid enters a cell, it is cleaved by esterases to release the active compound BAPTA. BAPTA then binds to calcium ions, forming a stable complex that prevents the calcium ions from interacting with other proteins or enzymes in the cell. This can be used to manipulate calcium signaling in cells and study the effects of calcium on cellular processes.

Biochemical and Physiological Effects:

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid has a number of biochemical and physiological effects, depending on the context in which it is used. In neurons, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent synaptic plasticity and long-term potentiation. In cardiac muscle cells, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent contraction. In pancreatic beta cells, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be used to block calcium-dependent insulin secretion. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can also be used to induce apoptosis in cancer cells by disrupting calcium signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is its high selectivity for calcium ions, which allows for precise manipulation of calcium signaling in cells. Another advantage is its membrane-permeable nature, which allows for easy loading into cells. However, one limitation of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is its short half-life in cells, which can limit its usefulness in long-term experiments. Another limitation is its potential to bind to other metal ions, such as magnesium and zinc, which can interfere with experimental results.

Zukünftige Richtungen

There are many potential future directions for research involving 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of new calcium chelators that are more selective and have longer half-lives in cells. Another area of interest is the use of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid in combination with other drugs or therapies to treat diseases such as cancer and neurodegenerative disorders. Additionally, the use of 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid in live imaging techniques, such as calcium imaging and superresolution microscopy, holds promise for advancing our understanding of cellular processes.

Synthesemethoden

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is synthesized from the precursor compound BAPTA, which is a carboxylic acid that contains a benzothiazole ring. BAPTA is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with the amine group of 4-(dimethylamino)aniline to produce 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid.

Wissenschaftliche Forschungsanwendungen

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is used in a wide range of scientific research applications. In neuroscience, it is commonly used to study the role of calcium ions in synaptic transmission and plasticity. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can be loaded into neurons using electroporation or microinjection, and its calcium-binding properties can be used to manipulate calcium signaling in these cells. In cell biology, 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid is used to study the role of calcium ions in cell signaling and apoptosis. 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid can also be used to study the function of calcium-binding proteins, such as calmodulin and troponin C.

Eigenschaften

Produktname |

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid |

|---|---|

Molekularformel |

C20H20N2O3S |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

5-[4-(1,3-benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C20H20N2O3S/c1-20(2,12-18(24)25)11-17(23)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-16(15)26-19/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25) |

InChI-Schlüssel |

ADIDPIZLSLBACM-UHFFFAOYSA-N |

SMILES |

CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O |

Kanonische SMILES |

CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B270504.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270507.png)

![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B270510.png)

![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B270516.png)

![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)

![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)

![Ethyl 4-{2-chloro-6-[(2-methylbenzoyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B270523.png)

![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)

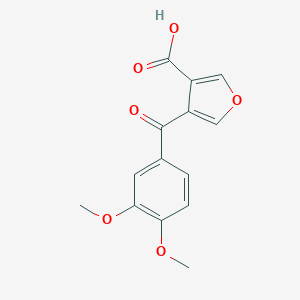

![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)